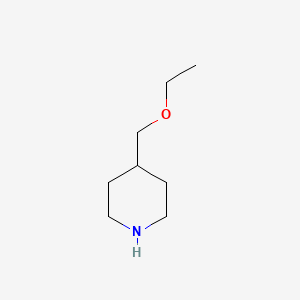

4-(Ethoxymethyl)piperidine

Description

BenchChem offers high-quality 4-(Ethoxymethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Ethoxymethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(ethoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-10-7-8-3-5-9-6-4-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKNDCQREJHGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589437 | |

| Record name | 4-(Ethoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265108-38-1 | |

| Record name | 4-(Ethoxymethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=265108-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Ethoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Ethoxymethyl)piperidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Ethoxymethyl)piperidine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related analogues and fundamental chemical principles to offer valuable insights for researchers.

Core Molecular Profile and Structural Characteristics

4-(Ethoxymethyl)piperidine is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The structure is characterized by an ethoxymethyl substituent at the 4-position of the piperidine ring.

Molecular Structure:

Caption: 2D structure of 4-(Ethoxymethyl)piperidine.

The piperidine ring can exist in a chair conformation, with the substituent at the 4-position adopting either an axial or equatorial position. The equatorial conformation is generally more stable due to reduced steric hindrance.

Key Identifiers:

| Identifier | Value | Source |

| Molecular Formula | C₈H₁₇NO | [1] |

| IUPAC Name | 4-(ethoxymethyl)piperidine | [1] |

| SMILES | CCOCC1CCNCC1 | [1] |

| InChI | InChI=1S/C8H17NO/c1-2-10-7-8-3-5-9-6-4-8/h8-9H,2-7H2,1H3 | [1] |

| InChIKey | GXKNDCQREJHGRQ-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 143.13101 Da | [1] |

| CAS Number | Not explicitly available in public databases. Researchers should verify the CAS number with their supplier. |

Physicochemical Properties

| Property | Predicted/Analog Value | Notes and References |

| Molecular Weight | 143.23 g/mol | Calculated from the molecular formula. |

| Boiling Point | ~170-200 °C | Inferred from the boiling point of 4-ethoxypiperidine (174-176 °C) and 1-(ethoxymethyl)piperidine (173.5 °C).[2] |

| Density | ~0.9 g/cm³ | Inferred from the density of 4-ethoxypiperidine (~0.92 g/cm³) and 1-(ethoxymethyl)piperidine (0.906 g/cm³).[2] |

| Solubility | Expected to be soluble in water and common organic solvents such as ethanol, methanol, and DMSO. | Based on the properties of similar small amines and ethers.[3] |

| pKa | ~9.8 | Predicted based on the pKa of 4-ethoxypiperidine (9.87).[2] |

| LogP | 0.8 | Predicted by PubChem.[1] |

Synthesis of 4-(Ethoxymethyl)piperidine

A plausible and efficient method for the synthesis of 4-(Ethoxymethyl)piperidine is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Proposed Synthetic Route:

Caption: Proposed Williamson ether synthesis of 4-(Ethoxymethyl)piperidine.

Experimental Protocol (Generalized):

Step 1: Deprotonation of 4-(Hydroxymethyl)piperidine

-

To a solution of 4-(hydroxymethyl)piperidine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for a specified period to ensure complete formation of the alkoxide.

Causality Behind Experimental Choices:

-

Anhydrous conditions and inert atmosphere: The alkoxide intermediate is highly reactive and sensitive to moisture. The use of anhydrous solvents and an inert atmosphere prevents quenching of the alkoxide by water and side reactions.

-

Strong base (NaH): A strong, non-nucleophilic base is required to fully deprotonate the alcohol to form the alkoxide, driving the reaction forward. Sodium hydride is often preferred as the byproduct, hydrogen gas, simply evolves from the reaction mixture.

-

Aprotic solvent (THF, DMF): Polar aprotic solvents are ideal for Sₙ2 reactions as they solvate the cation of the alkoxide but not the nucleophilic anion, thus enhancing its reactivity.

Step 2: Nucleophilic Substitution

-

Cool the solution of the alkoxide back to 0 °C.

-

Slowly add an ethylating agent, such as ethyl bromide or ethyl iodide, to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation to yield pure 4-(Ethoxymethyl)piperidine.

Spectroscopic and Chromatographic Analysis

While specific experimental spectra for 4-(Ethoxymethyl)piperidine are not widely published, the following are predicted characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

-

Piperidine Ring Protons: A series of multiplets in the range of δ 1.0-3.0 ppm.

-

Methylene Protons (O-CH₂-CH₃): A quartet around δ 3.4-3.6 ppm.

-

Methyl Protons (O-CH₂-CH₃): A triplet around δ 1.1-1.3 ppm.

-

Methylene Protons (Piperidine-CH₂-O): A doublet around δ 3.2-3.4 ppm.

-

NH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted):

-

Piperidine Ring Carbons: Peaks in the range of δ 25-50 ppm.

-

Methylene Carbon (O-CH₂-CH₃): A peak around δ 65-70 ppm.

-

Methyl Carbon (O-CH₂-CH₃): A peak around δ 15 ppm.

-

Methylene Carbon (Piperidine-CH₂-O): A peak around δ 70-75 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretch: A moderate, broad absorption in the range of 3300-3500 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong absorptions in the range of 2850-3000 cm⁻¹.

-

C-O Stretch (Ether): A strong absorption in the range of 1050-1150 cm⁻¹.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 143).

-

Fragmentation Pattern: Common fragmentation pathways for piperidines include alpha-cleavage adjacent to the nitrogen atom. The ethoxymethyl group may also undergo fragmentation. Predicted fragment ions include [M+H]⁺ at m/z 144.13829.[1]

Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for introducing diverse functionalities.[4] The closely related 4-(methoxymethyl)piperidine is a key intermediate in the synthesis of potent analgesics, most notably fentanyl analogs such as sufentanil.[5][6][7]

Potential Roles of 4-(Ethoxymethyl)piperidine:

-

Intermediate for Novel Analgesics: Given the established role of the 4-alkoxymethylpiperidine core in opioid receptor modulators, 4-(ethoxymethyl)piperidine is a prime candidate for the synthesis of new fentanyl analogs and other opioid receptor ligands. The ethoxy group, as compared to the methoxy group in sufentanil's precursor, may subtly alter the compound's lipophilicity, metabolic stability, and receptor-binding affinity, potentially leading to compounds with improved therapeutic profiles.

-

Scaffold for CNS-Targeting Agents: The piperidine ring is a common feature in drugs targeting the central nervous system (CNS). The physicochemical properties of 4-(ethoxymethyl)piperidine make it a suitable building block for the development of novel antipsychotics, antidepressants, and anticonvulsants.

-

Fragment for Library Synthesis: In fragment-based drug discovery, 4-(ethoxymethyl)piperidine can serve as a valuable fragment for screening against various biological targets. Its combination of a basic nitrogen, a flexible linker, and a hydrogen bond acceptor (the ether oxygen) provides multiple points for interaction with protein binding sites.

Safety, Handling, and Toxicology

Potential Hazards:

-

Skin and Eye Irritation/Corrosion: Piperidine and its derivatives are often corrosive and can cause severe skin burns and eye damage.[8]

-

Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[2]

-

Toxicity: Piperidine itself is toxic by inhalation, in contact with skin, and if swallowed.[8]

Recommended Handling Procedures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors or mists.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

First Aid Measures (General Guidance):

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.

-

If inhaled: Move to fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.

Conclusion

4-(Ethoxymethyl)piperidine is a valuable, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. Its structural similarity to key intermediates in the synthesis of potent analgesics highlights its potential for the development of novel therapeutics. While a lack of comprehensive experimental data necessitates careful handling and characterization by researchers, the established chemical principles and data from related compounds provide a solid foundation for its synthesis and application. As research in this area progresses, a more detailed understanding of the unique properties and applications of 4-(Ethoxymethyl)piperidine is anticipated.

References

- EP2455377A1 - Synthesis of fentanyl analogs - Google P

- US5489689A - Preparation of piperidine derivatives - Google P

-

4-(ethoxymethyl)piperidine (C8H17NO) - PubChemLite. (URL: [Link])

-

Piperidine, 1-[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropyl]-3-(ethoxymethyl)- - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

4-(Methoxymethyl)piperidine | C7H15NO | CID 4715283 - PubChem. (URL: [Link])

- WO2010053944A1 - Improved method of making piperidine derivatives - Google P

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (URL: [Link])

- US4179569A - N-(4-piperidinyl)

-

4-[4-(Methoxymethyl)phenoxy]piperidine | C13H19NO2 | CID 129278394 - PubChem. (URL: [Link])

-

1-(Ethoxymethyl)piperidine | C8H17NO | CID 18649 - PubChem. (URL: [Link])

-

Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt - MDPI. (URL: [Link])

-

Process for producing 1-benzyl-4-[5,6-dimethoxy-1-indanon-2-yl)methyl] piperidine or its salt thereof via novel intermediate - Justia Patents. (URL: [Link])

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (URL: [Link])

Sources

- 1. PubChemLite - 4-(ethoxymethyl)piperidine (C8H17NO) [pubchemlite.lcsb.uni.lu]

- 2. chemicalbook.com [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. ijnrd.org [ijnrd.org]

- 5. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]

- 6. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]

- 7. WO2010053944A1 - Improved method of making piperidine derivatives - Google Patents [patents.google.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. aksci.com [aksci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

4-(Ethoxymethyl)piperidine: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth technical overview of 4-(Ethoxymethyl)piperidine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical data, proven synthetic methodologies, and critical safety insights to facilitate its application in the laboratory.

Executive Summary

4-(Ethoxymethyl)piperidine is a substituted piperidine derivative that serves as a valuable scaffold in the design of novel therapeutic agents. Its structure, featuring a flexible ethoxymethyl side chain on a saturated nitrogen-containing ring, offers a unique combination of polarity and lipophilicity. This guide addresses the current ambiguity surrounding its CAS number, provides a reliable summary of its physicochemical properties, outlines a robust synthetic pathway, and details essential safety and handling protocols. The insights herein are grounded in established chemical principles and data from closely related analogues, providing a solid foundation for its use in research and development.

Chemical Identity and Physicochemical Properties

A critical point of clarification is the Chemical Abstracts Service (CAS) number for 4-(Ethoxymethyl)piperidine. As of the latest review, a specific CAS number has not been assigned to this compound. A listing for the hydrochloride salt of this compound also indicates that a CAS number is not available[1]. Researchers should therefore rely on the compound's systematic name, molecular formula, and structure for unambiguous identification.

The properties of 4-(Ethoxymethyl)piperidine can be reliably predicted based on its molecular structure and comparison with analogous compounds. Key quantitative data are summarized in the table below.

| Property | Value | Source / Analogy |

| IUPAC Name | 4-(Ethoxymethyl)piperidine | - |

| Molecular Formula | C8H17NO | PubChemLite[2] |

| Molecular Weight | 143.23 g/mol | Calculated |

| Monoisotopic Mass | 143.1310 Da | PubChemLite[2] |

| Appearance | Colorless to pale yellow liquid (predicted) | Analogy with similar compounds |

| Boiling Point | ~180-190 °C (predicted at 760 mmHg) | Analogy with 4-ethoxypiperidine[3] |

| Solubility | Soluble in water and common organic solvents | Inferred from structure |

Synthesis and Mechanistic Insights

The synthesis of 4-(Ethoxymethyl)piperidine can be efficiently achieved through a two-step process starting from commercially available 4-(hydroxymethyl)piperidine. The chosen methodology is the well-established Williamson ether synthesis, which is renowned for its reliability and broad applicability in forming ether linkages[4][5].

Proposed Synthetic Pathway

The overall transformation involves the deprotonation of the hydroxyl group of 4-(hydroxymethyl)piperidine to form an alkoxide, followed by a nucleophilic substitution reaction with an ethyl halide.

Caption: Proposed two-step synthesis of 4-(Ethoxymethyl)piperidine.

Detailed Experimental Protocol

Materials:

-

4-(Hydroxymethyl)piperidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Iodoethane (or Bromoethane)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Alkoxide Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 4-(hydroxymethyl)piperidine (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The cessation of hydrogen gas evolution indicates the completion of alkoxide formation.

-

-

Ether Synthesis:

-

Cool the reaction mixture back to 0 °C.

-

Add iodoethane (1.2 equivalents) dropwise to the flask.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure 4-(Ethoxymethyl)piperidine.

-

Causality of Experimental Choices:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is chosen to ensure complete and irreversible deprotonation of the alcohol, driving the equilibrium towards the alkoxide[6].

-

Anhydrous THF: An aprotic solvent is essential to prevent the quenching of the highly reactive alkoxide intermediate[7].

-

Iodoethane: An ethyl halide with a good leaving group (Iodide > Bromide) is used to facilitate the SN2 reaction[5]. A primary halide is crucial to avoid competing elimination reactions[8].

-

Inert Atmosphere: The use of a nitrogen or argon atmosphere is critical to prevent the reaction of the strong base (NaH) and the alkoxide intermediate with atmospheric moisture and carbon dioxide.

Spectroscopic Characterization (Predicted)

¹H NMR (predicted, CDCl₃, 400 MHz):

-

δ 3.45 (t, J=7.0 Hz, 2H): Methylene protons of the ethoxy group (-O-CH₂ -CH₃).

-

δ 3.25 (d, J=6.5 Hz, 2H): Methylene protons connecting the piperidine ring to the ether oxygen (Piperidine-CH₂ -O-).

-

δ 2.9-3.1 (m, 2H): Axial protons on carbons 2 and 6 of the piperidine ring.

-

δ 2.5-2.7 (m, 2H): Equatorial protons on carbons 2 and 6 of the piperidine ring.

-

δ 1.6-1.8 (m, 3H): Protons on carbons 3, 4, and 5 of the piperidine ring.

-

δ 1.20 (t, J=7.0 Hz, 3H): Methyl protons of the ethoxy group (-O-CH₂-CH₃ ).

-

A broad singlet corresponding to the N-H proton is also expected.

¹³C NMR (predicted, CDCl₃, 100 MHz):

-

δ 75.0: Methylene carbon connecting the piperidine ring to the ether oxygen (Piperidine-C H₂-O-).

-

δ 66.0: Methylene carbon of the ethoxy group (-O-C H₂-CH₃).

-

δ 46.0: Carbons 2 and 6 of the piperidine ring.

-

δ 38.0: Carbon 4 of the piperidine ring.

-

δ 30.0: Carbons 3 and 5 of the piperidine ring.

-

δ 15.0: Methyl carbon of the ethoxy group (-O-CH₂-C H₃).

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-(Ethoxymethyl)piperidine is not available, a risk assessment based on the piperidine functional group and related compounds is essential. Piperidine and its derivatives are generally considered hazardous.

Hazard Profile (Inferred):

-

Corrosive: Likely to cause skin and eye irritation or burns. Analogy with 4-(hydroxymethyl)piperidine suggests it may cause severe skin burns and eye damage[9].

-

Irritant: May cause respiratory tract irritation.

-

Harmful if swallowed or inhaled.

Recommended Handling Procedures:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Ground all equipment when transferring to prevent static discharge.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and acids.

Applications in Drug Discovery and Development

The 4-substituted piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of an ethoxymethyl group at the 4-position offers several advantages for drug design:

-

Modulation of Physicochemical Properties: The ether linkage provides a hydrogen bond acceptor, which can be crucial for target engagement, while the ethyl group can enhance lipophilicity and improve cell permeability.

-

Vector for Further Functionalization: The piperidine nitrogen can be readily derivatized to explore structure-activity relationships (SAR).

-

Scaffold for Diverse Targets: 4-substituted piperidines are key components of ligands for a wide range of biological targets, including GPCRs, ion channels, and enzymes[10]. For instance, related 4-methoxypiperidine serves as a building block for novel therapeutic agents[11].

Caption: Role of 4-(Ethoxymethyl)piperidine in a drug discovery workflow.

Conclusion

4-(Ethoxymethyl)piperidine represents a versatile and valuable building block for modern drug discovery. While the absence of a dedicated CAS number necessitates careful identification based on its chemical structure, its synthesis is straightforward via established methods like the Williamson ether synthesis. By understanding its physicochemical properties, synthetic routes, and handling requirements, researchers can effectively incorporate this scaffold into their discovery programs to develop novel and impactful therapeutic agents.

References

-

P&S Chemicals. Product information, 4-(Ethoxymethyl)piperidine hydrochloride. [Link]

-

PubChemLite. 4-(ethoxymethyl)piperidine (C8H17NO). [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Chem-Station International Edition. Williamson Ether Synthesis. [Link]

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

-

PubMed. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. 4-ÂÈ-2-(1-ßß़׻ù)±½·Ó_CAS:13704-50-2 - Ö£ÖÝ´ºÇﻯ¹¤ÓÐÏÞ¹«Ë¾ [cmxx.com]

- 3. 4-ETHOXY-PIPERIDINE >98% CAS#: 1122-86-7 [chemicalbook.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. scholarship.richmond.edu [scholarship.richmond.edu]

- 9. 300825-21-2_2-(1,5-diazocan-1-ylmethyl)phenolCAS号:300825-21-2_2-(1,5-diazocan-1-ylmethyl)phenol【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 10. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Synthesis of 4-(Ethoxymethyl)piperidine

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-(ethoxymethyl)piperidine, a valuable piperidine derivative with applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two principal synthetic strategies: the Williamson ether synthesis starting from 4-piperidinemethanol and the catalytic hydrogenation of a 4-(ethoxymethyl)pyridine precursor. Each method is discussed in detail, including the synthesis of necessary precursors, mechanistic insights, and comparative analysis of the routes. Experimental protocols and characterization data are provided to assist in the practical application of these methodologies.

Introduction: The Significance of 4-(Ethoxymethyl)piperidine

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in medicinal chemistry. 4-(Ethoxymethyl)piperidine, a derivative featuring an ethoxymethyl substituent at the 4-position, serves as a crucial building block in the synthesis of more complex molecules. The introduction of the ether linkage can modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability, making it a valuable modification in drug design.

This guide will explore the most practical and efficient methods for the synthesis of this important intermediate, providing the necessary detail for laboratory-scale preparation and process development.

Synthetic Pathways to 4-(Ethoxymethyl)piperidine

Two primary synthetic routes to 4-(ethoxymethyl)piperidine have been identified as the most viable and are discussed in detail below. A third, less common, alternative is also briefly presented.

Pathway 1: Williamson Ether Synthesis from 4-Piperidinemethanol

The Williamson ether synthesis is a classic and highly versatile method for the formation of ethers.[2][3][4] This S(_N)2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.[2] In the context of 4-(ethoxymethyl)piperidine synthesis, this pathway utilizes the readily available 4-piperidinemethanol as the starting material.

2.1.1. Synthesis of the Precursor: 4-Piperidinemethanol

The precursor, 4-piperidinemethanol, can be efficiently synthesized by the reduction of ethyl 4-piperidinecarboxylate. A common and effective method involves the use of a strong reducing agent such as lithium aluminum hydride (LiAlH(_4)).[5]

Experimental Protocol: Synthesis of 4-Piperidinemethanol [5]

-

Reaction Setup: A suspension of lithium aluminum hydride (LiAlH(_4), 2.2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

Addition of Ester: A solution of ethyl 4-piperidinecarboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH(_4) suspension, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is carefully quenched by cooling the mixture to 0 °C and slowly adding a mixture of water and THF, followed by a 15% aqueous solution of sodium hydroxide.

-

Isolation: The resulting precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure to yield 4-piperidinemethanol as a crude product, which is often of sufficient purity for the next step. A quantitative yield is reported for this procedure.[5]

2.1.2. Williamson Ether Synthesis: O-Ethylation of 4-Piperidinemethanol

With 4-piperidinemethanol in hand, the final step is the O-ethylation to form the target molecule. This is achieved by first deprotonating the alcohol with a strong base to form the corresponding alkoxide, which then reacts with an ethyl halide.

Mechanism of Williamson Ether Synthesis

The reaction proceeds in two main steps:

-

Deprotonation: A strong base, such as sodium hydride (NaH), removes the acidic proton from the hydroxyl group of 4-piperidinemethanol to form a sodium alkoxide.

-

Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an S(_N)2 reaction, displacing the halide and forming the ether linkage.

Caption: Williamson Ether Synthesis of 4-(Ethoxymethyl)piperidine.

Experimental Protocol: O-Ethylation of 4-Piperidinemethanol

-

Reaction Setup: To a solution of 4-piperidinemethanol (1.0 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) in a flask under an inert atmosphere, add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Alkoxide Formation: The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.

-

Alkylation: The reaction is cooled back to 0 °C, and ethyl iodide or ethyl bromide (1.2 equivalents) is added dropwise. The reaction mixture is then stirred at room temperature overnight.

-

Work-up: The reaction is carefully quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure 4-(ethoxymethyl)piperidine.

Pathway 2: Catalytic Hydrogenation of 4-(Ethoxymethyl)pyridine

An alternative and atom-economical approach to piperidine derivatives is the catalytic hydrogenation of the corresponding pyridine precursors.[5][6] This method involves the synthesis of 4-(ethoxymethyl)pyridine followed by its reduction.

2.2.1. Synthesis of the Precursor: 4-(Ethoxymethyl)pyridine

The precursor, 4-(ethoxymethyl)pyridine, can be synthesized from the commercially available 4-pyridinemethanol via a Williamson ether synthesis, analogous to the O-ethylation of 4-piperidinemethanol described in section 2.1.2.

2.2.2. Catalytic Hydrogenation of 4-(Ethoxymethyl)pyridine

The reduction of the pyridine ring to a piperidine ring can be achieved using various catalytic systems, with platinum(IV) oxide (PtO(_2), Adams' catalyst) in an acidic medium being a common and effective choice.[5][7][8][9] The acidic conditions protonate the pyridine nitrogen, which facilitates the reduction and prevents catalyst poisoning by the product piperidine.[10]

Mechanism of Catalytic Hydrogenation

The hydrogenation of pyridines on a heterogeneous catalyst surface is a complex process involving several steps:

-

Adsorption: The pyridine derivative and hydrogen gas adsorb onto the surface of the metal catalyst.

-

Hydrogen Dissociation: Molecular hydrogen dissociates into hydrogen atoms on the catalyst surface.

-

Stepwise Hydrogenation: The hydrogen atoms are sequentially added to the pyridine ring, leading to the formation of partially and fully saturated intermediates.

-

Desorption: The final product, the piperidine derivative, desorbs from the catalyst surface.

Caption: Catalytic Hydrogenation of 4-(Ethoxymethyl)pyridine.

Experimental Protocol: Catalytic Hydrogenation of 4-(Ethoxymethyl)pyridine [5]

-

Reaction Setup: A solution of 4-(ethoxymethyl)pyridine (1.0 g) in glacial acetic acid (5 mL) is placed in a high-pressure reactor vessel.

-

Catalyst Addition: Platinum(IV) oxide (PtO(_2), 5 mol%) is carefully added to the solution.

-

Hydrogenation: The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen gas to 50-70 bar. The reaction mixture is stirred vigorously at room temperature for 6-10 hours.

-

Work-up: After the reaction is complete, the excess hydrogen is carefully vented, and the reactor is purged with an inert gas. The reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove the catalyst.

-

Isolation and Purification: The filtrate is neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Alternative Pathway: Reductive Amination

Reductive amination is a powerful method for forming amines from carbonyl compounds.[11] In principle, 4-(ethoxymethyl)piperidine could be synthesized via a double reductive amination of a suitable 1,5-dicarbonyl precursor with ammonia. However, the synthesis of the required dicarbonyl precursor, 3-(ethoxymethyl)pentane-1,5-dial, is not trivial, making this route less practical for routine synthesis compared to the two pathways detailed above.

Comparative Analysis of Synthesis Pathways

| Feature | Williamson Ether Synthesis | Catalytic Hydrogenation |

| Starting Materials | 4-Piperidinemethanol, ethyl halide | 4-(Ethoxymethyl)pyridine |

| Reagents | Strong base (e.g., NaH), anhydrous solvents | H(_2) gas, PtO(_2) catalyst, acetic acid |

| Number of Steps | 2 (from ethyl 4-piperidinecarboxylate) | 2 (from 4-pyridinemethanol) |

| Reaction Conditions | Moderate (0 °C to room temp.), inert atmosphere | High pressure (50-70 bar), room temp. |

| Scalability | Readily scalable | Requires specialized high-pressure equipment |

| Safety Considerations | Use of reactive NaH and flammable solvents | Handling of H(_2) gas under high pressure, pyrophoric catalyst |

| Green Chemistry | Generates stoichiometric salt waste | Atom-economical, but uses a heavy metal catalyst |

Expertise & Experience Insights:

The Williamson ether synthesis is often favored in a laboratory setting due to its operational simplicity and the use of standard glassware. The main challenge lies in handling the moisture-sensitive and flammable sodium hydride.

The catalytic hydrogenation route is highly efficient and atom-economical. However, it requires specialized high-pressure hydrogenation equipment, which may not be available in all laboratories. The handling of hydrogen gas and the pyrophoric nature of the catalyst upon filtration also require specific safety precautions. For industrial-scale production, this route may be more cost-effective.

Characterization of 4-(Ethoxymethyl)piperidine

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals corresponding to the ethoxy group (a triplet and a quartet), the methylene protons of the ethoxymethyl group, and the protons of the piperidine ring.

-

¹³C NMR: The spectrum should display distinct signals for the carbons of the ethoxy group, the ethoxymethyl group, and the piperidine ring.

-

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 4-(ethoxymethyl)piperidine (143.24 g/mol ). Predicted mass spectral data suggests a prominent peak for the protonated molecule [M+H]

at m/z 144.13829.[12] -

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic C-O-C stretching vibrations for the ether linkage, as well as C-H and N-H stretching and bending vibrations.

Conclusion

This technical guide has detailed two robust and efficient synthetic pathways for the preparation of 4-(ethoxymethyl)piperidine. The choice between the Williamson ether synthesis and the catalytic hydrogenation of 4-(ethoxymethyl)pyridine will depend on the specific requirements of the researcher, including available equipment, scale of the synthesis, and safety considerations. Both routes offer reliable access to this valuable building block for further synthetic applications.

References

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

-

PubMed Central. (2020). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(ethoxymethyl)piperidine (C8H17NO). Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthetic Procedures. Retrieved from [Link]

-

Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

-

YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (2025). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Methoxymethyl)piperidine. Retrieved from [Link]

-

SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

- Google Patents. (n.d.). CN115725987A - Preparation method of 4-pyridinemethanol.

-

PubMed. (2014). Molecular structure, vibrational spectra (FTIR and FT Raman) and natural bond orbital analysis of 4-Aminomethylpiperidine: DFT study. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.... Retrieved from [Link]

-

Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

-

ChemBK. (n.d.). 4-Pyridinemethanol. Retrieved from [Link]

-

PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

-

Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

- Google Patents. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.

-

ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-[4-[(4-Methoxyphenyl)thio]butyl]piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. asianpubs.org [asianpubs.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Piperidine(110-89-4) IR Spectrum [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. PubChemLite - 4-(ethoxymethyl)piperidine (C8H17NO) [pubchemlite.lcsb.uni.lu]

A Spectroscopic Guide to 4-(Ethoxymethyl)piperidine: Elucidating Molecular Structure for Researchers and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold and its Derivatives

Molecular Structure of 4-(Ethoxymethyl)piperidine

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of 4-(Ethoxymethyl)piperidine.

Figure 1: 2D structure of 4-(Ethoxymethyl)piperidine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Experimental Protocol (Hypothetical):

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(Ethoxymethyl)piperidine in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The choice of solvent can influence chemical shifts, particularly for the N-H proton.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Spectrum and Interpretation:

The ¹H NMR spectrum of 4-(Ethoxymethyl)piperidine is expected to show distinct signals for the protons on the piperidine ring and the ethoxymethyl substituent. The piperidine ring exists in a rapidly equilibrating chair conformation at room temperature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| -CH₂-O-CH₂-CH₃ | ~3.45 | Quartet (q) | 2H | Protons on the methylene group adjacent to the methyl group will be split by the three methyl protons. |

| -O-CH₂-C(4)H | ~3.30 | Doublet (d) | 2H | Protons on the methylene group attached to the piperidine ring at C4. They are coupled to the C4 proton. |

| H-2ax, H-6ax | ~2.95 | Doublet of triplets (dt) or multiplet (m) | 2H | Axial protons at C2 and C6 are typically shifted downfield compared to their equatorial counterparts and show large axial-axial couplings. |

| H-2eq, H-6eq | ~2.55 | Doublet of triplets (dt) or multiplet (m) | 2H | Equatorial protons at C2 and C6 are generally upfield from the axial protons. |

| N-H | Variable (broad singlet) | Broad Singlet (br s) | 1H | The chemical shift is concentration and solvent dependent. The signal is often broad due to quadrupole broadening and exchange. |

| H-4 | ~1.70 | Multiplet (m) | 1H | The proton at the substituted C4 position. Its chemical shift is influenced by the attached ethoxymethyl group. |

| H-3ax, H-5ax | ~1.60 | Multiplet (m) | 2H | Axial protons at C3 and C5. |

| H-3eq, H-5eq | ~1.15 | Multiplet (m) | 2H | Equatorial protons at C3 and C5. |

| -O-CH₂-CH₃ | ~1.20 | Triplet (t) | 3H | Protons of the terminal methyl group, split by the adjacent methylene group. |

Causality Behind Expected Shifts: The electron-withdrawing oxygen atom in the ethoxymethyl group will deshield adjacent protons, causing them to resonate at a lower field (higher ppm). The axial and equatorial protons on the piperidine ring have different chemical environments, leading to distinct chemical shifts, a characteristic feature of conformationally locked or biased ring systems.[1][2][3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol (Hypothetical):

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 MHz).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans may be required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-100 ppm.

-

-

Data Processing: Similar to ¹H NMR, with referencing to the CDCl₃ triplet at ~77.16 ppm.

Predicted ¹³C NMR Spectrum and Interpretation:

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| -O-C H₂-C(4)H | ~75 | The carbon is attached to an oxygen atom, causing a significant downfield shift. |

| -C H₂-O-CH₂-CH₃ | ~66 | This methylene carbon is also attached to an oxygen atom. |

| C-2, C-6 | ~47 | Carbons adjacent to the nitrogen atom are deshielded. Based on piperidine itself. |

| C-4 | ~38 | The substituted carbon of the piperidine ring. |

| C-3, C-5 | ~30 | Carbons beta to the nitrogen. |

| -O-CH₂-C H₃ | ~15 | The terminal methyl carbon, typically found in the upfield region of the spectrum. |

Expert Insight: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be invaluable in confirming these assignments by identifying CH, CH₂, and CH₃ groups.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (Hypothetical):

-

Sample Preparation: A thin film of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted IR Spectrum and Interpretation:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance |

| ~3300 | N-H stretch | Medium, broad | Characteristic of a secondary amine. Broadening is due to hydrogen bonding. |

| 2970-2850 | C-H stretch (sp³) | Strong | Aliphatic C-H stretches from the piperidine ring and the ethoxymethyl group. |

| ~1100 | C-O-C stretch | Strong | Asymmetric stretch of the ether linkage, a key diagnostic peak. |

| ~1450 | C-H bend | Medium | Scissoring and bending vibrations of the CH₂ groups. |

Trustworthiness of Interpretation: The presence of a strong absorption around 1100 cm⁻¹ would be a highly reliable indicator of the C-O-C ether linkage, while the broad N-H stretch confirms the secondary amine of the piperidine ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule, and can also provide structural information through fragmentation analysis.

Experimental Protocol (Hypothetical):

-

Ionization Method: Electrospray Ionization (ESI) is suitable for this polar molecule to generate the protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used to induce fragmentation.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Data Acquisition: Acquire a full scan mass spectrum.

Predicted Mass Spectrum and Interpretation:

The molecular formula of 4-(Ethoxymethyl)piperidine is C₈H₁₇NO, with a monoisotopic mass of 143.1310 Da.[4]

Electrospray Ionization (ESI-MS):

-

[M+H]⁺: A prominent peak is expected at m/z 144.1383, corresponding to the protonated molecule.[4]

-

[M+Na]⁺: An adduct with sodium may be observed at m/z 166.1202.[4]

Electron Ionization (EI-MS) and Fragmentation:

EI is a higher-energy ionization technique that leads to characteristic fragmentation patterns. The fragmentation of 4-(Ethoxymethyl)piperidine would likely proceed through several pathways.

Figure 2: Proposed key fragmentation pathways for 4-(Ethoxymethyl)piperidine in EI-MS.

Key Predicted Fragments:

-

m/z 128: Loss of a methyl radical (•CH₃) from the ethoxy group.

-

m/z 98: Loss of an ethoxy radical (•OCH₂CH₃).

-

m/z 84: Alpha-cleavage adjacent to the nitrogen atom, a common fragmentation for piperidines, leading to the loss of the ethoxymethyl-substituted side chain. This would be a very characteristic fragment.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 4-(Ethoxymethyl)piperidine. By understanding the expected ¹H and ¹³C NMR chemical shifts and coupling patterns, the characteristic IR absorption bands, and the likely mass spectral fragmentation pathways, researchers, scientists, and drug development professionals can confidently identify and characterize this molecule. The principles and analogies drawn from related structures provide a solid framework for interpreting experimental data and ensuring the structural integrity of this and similar piperidine derivatives in a scientific setting.

References

-

PubChem. 4-(ethoxymethyl)piperidine (C8H17NO). [Link]

-

PubChem. 4-(Methoxymethyl)piperidine | C7H15NO | CID 4715283. [Link]

-

PubChem. 4-(2-Ethoxyphenyl)piperidine | C13H19NO | CID 20364487. [Link]

-

Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. [Link]

-

PubChem. 1-(Ethoxymethyl)piperidine | C8H17NO | CID 18649. [Link]

- Gomha, S. M., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

-

Defense Technical Information Center. Piperidine Synthesis. [Link]

- Cignarella, G., et al. (1988). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco; edizione scientifica, 43(10), 821-833.

-

PubChem. 4-Piperidinemethanol | C6H13NO | CID 420771. [Link]

-

ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. [Link]

-

ResearchGate. Figure S7. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]

-

NIST WebBook. Piperidine, 4-(diphenylmethyl)-. [Link]

-

NIST WebBook. Piperidine. [Link]

-

NIST WebBook. Piperidine, 4-methyl-. [Link]

-

PubChem. 4-[4-(Methoxymethyl)phenoxy]piperidine | C13H19NO2 | CID 129278394. [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

PubChem. 4-Methylpiperidine | C6H13N | CID 69381. [Link]

Sources

- 1. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]

- 3. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]

- 4. PubChemLite - 4-(ethoxymethyl)piperidine (C8H17NO) [pubchemlite.lcsb.uni.lu]

Solubility and stability of 4-(Ethoxymethyl)piperidine in common lab solvents

An In-Depth Technical Guide to the Solubility and Stability of 4-(Ethoxymethyl)piperidine

This guide provides a comprehensive technical overview of the solubility and stability of 4-(Ethoxymethyl)piperidine, a key intermediate in pharmaceutical research and development. An understanding of these fundamental properties is critical for designing robust synthetic routes, developing stable formulations, and ensuring reliable analytical method development. This document synthesizes theoretical principles with practical, field-proven experimental methodologies to provide researchers, scientists, and drug development professionals with a definitive resource.

Physicochemical Properties of 4-(Ethoxymethyl)piperidine

A molecule's solubility and stability are intrinsically linked to its physicochemical characteristics. 4-(Ethoxymethyl)piperidine possesses a polar piperidine ring, which can act as a hydrogen bond acceptor, and a relatively nonpolar ethoxymethyl side chain. This amphiphilic nature dictates its interactions with various solvents.

Table 1: Key Physicochemical Properties of 4-(Ethoxymethyl)piperidine

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO | [1] |

| Molecular Weight | 143.23 g/mol | |

| Appearance | Liquid (Predicted) | |

| Boiling Point | 174-176 °C | [2] |

| Density | 0.92 g/cm³ (Predicted) | [2] |

| Predicted XlogP | 0.8 | [1] |

| Monoisotopic Mass | 143.13101 Da | [1] |

Note: XlogP is the predicted logarithm of the octanol/water partition coefficient, suggesting a moderate degree of lipophilicity.

Solubility Profile

The guiding principle for solubility is "like dissolves like," which refers to the polarity of the solute and solvent.[3] The presence of both a polar amine and a nonpolar ether group in 4-(Ethoxymethyl)piperidine suggests a broad solubility range.

Predicted Solubility in Common Laboratory Solvents

Based on its structure, the following solubility profile is predicted:

-

High Solubility: Expected in polar protic solvents (e.g., water, ethanol, methanol) where the piperidine nitrogen can participate in hydrogen bonding, and in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile, THF) due to favorable dipole-dipole interactions.[4][5]

-

Moderate Solubility: Expected in less polar solvents like dichloromethane (DCM) and chloroform.

-

Low Solubility: Expected in nonpolar aliphatic solvents such as hexane and cyclohexane, where the polar piperidine headgroup cannot be effectively solvated.[4]

Table 2: Predicted Qualitative Solubility of 4-(Ethoxymethyl)piperidine at Ambient Temperature

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | High / Miscible | Capable of hydrogen bonding with the piperidine nitrogen. |

| Polar Aprotic | Acetonitrile, Acetone, THF, DMSO | High | Strong dipole-dipole interactions solvate the molecule effectively. |

| Nonpolar Halogenated | Dichloromethane, Chloroform | Moderate to High | Can solvate both polar and nonpolar regions of the molecule. |

| Nonpolar Aromatic | Toluene | Moderate | π-stacking interactions with the solvent are absent. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | Ineffective solvation of the polar piperidine ring. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain quantitative data, the industry-standard shake-flask method is recommended.[3] This protocol establishes equilibrium between the dissolved and undissolved compound, providing a precise measure of solubility.

Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology:

-

Preparation: To a series of glass vials, add an excess amount of 4-(Ethoxymethyl)piperidine. The key is to ensure undissolved liquid remains after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected laboratory solvent to its respective vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature for at least 2 hours to allow the undissolved compound to settle.[5]

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microdroplets.

-

Analysis: Accurately dilute the filtrate with a suitable solvent and quantify the concentration using a pre-validated analytical method, such as HPLC or qNMR.

Stability Profile

Assessing the stability of 4-(Ethoxymethyl)piperidine is crucial for determining appropriate storage conditions and predicting its shelf-life.[6] Degradation is typically influenced by pH, temperature, and light.[7][8]

Factors Influencing Stability

-

pH: Piperidine derivatives are basic and can exist as the free base or a protonated salt. Extreme pH values can catalyze degradation. While the ether linkage is generally stable, harsh acidic conditions could potentially lead to hydrolysis. Studies on similar piperidine-containing molecules show that stability is often greatest near a neutral pH.[9][10]

-

Temperature: Elevated temperatures can accelerate degradation reactions.[6][8] An Arrhenius plot, which correlates the degradation rate constant with temperature, can be used to estimate the activation energy required for degradation and predict shelf-life at various storage temperatures.[10]

-

Light: Photodegradation can occur if the molecule contains chromophores that absorb UV or visible light. While the 4-(Ethoxymethyl)piperidine structure lacks strong chromophores, photostability studies are still recommended as part of a comprehensive stability assessment.

-

Oxidation: The piperidine nitrogen can be susceptible to oxidation. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can mitigate this pathway.

Stability Assessment Overview

Caption: Logical overview of a forced degradation stability study.

Experimental Protocol for Stability Assessment (Forced Degradation)

A forced degradation study is performed to identify potential degradation products and pathways.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 4-(Ethoxymethyl)piperidine in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid/Base Hydrolysis: Treat aliquots of the stock solution with HCl and NaOH to achieve final pH values of approximately 2 and 10, respectively. Maintain a control sample at neutral pH.

-

Thermal Stress: Store aliquots at various temperatures (e.g., 40°C, 60°C, 80°C) protected from light. Maintain a control sample at the recommended storage temperature (e.g., 4°C).[6]

-

Oxidative Stress: Treat an aliquot with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[10]

-

Photolytic Stress: Expose an aliquot to a controlled source of UV/Vis light, alongside a control sample wrapped in foil.

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each stress condition.

-

Sample Quenching: Neutralize the acid/base samples and quench any remaining oxidant if necessary.

-

Quantification: Analyze all samples using a validated, stability-indicating HPLC method to determine the remaining percentage of the parent compound and detect the formation of any degradation products.

Analytical Methodologies

Robust analytical methods are essential for accurately quantifying 4-(Ethoxymethyl)piperidine in solubility and stability samples.

High-Performance Liquid Chromatography (HPLC)

Since 4-(Ethoxymethyl)piperidine lacks a strong UV chromophore, direct UV detection is challenging. Derivatization or the use of alternative detection methods is necessary.[11][12] A more direct approach is to use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

Example HPLC-CAD Method Protocol:

-

Column: Atlantis C18 (150 x 4.6 mm, 3.5 µm) or similar reversed-phase column.[13]

-

Mobile Phase: An isocratic mixture of 0.1% Heptafluorobutyric acid (HFBA) in water and acetonitrile (e.g., 90:10 v/v). HFBA acts as an ion-pairing agent to improve retention on the reversed-phase column.[13]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.[13]

-

Detector: Charged Aerosol Detector (CAD), Nitrogen pressure at 35 psi.[13]

-

Injection Volume: 10 µL.

-

Rationale: This method is effective for compounds with no UV chromophore. The use of an ion-pairing agent is a key technique for retaining small, polar, basic compounds on a C18 column. The method should be validated for linearity, precision, and specificity to ensure it is stability-indicating.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for both qualitative and quantitative analysis.[14][15] It can be used to confirm the structure of the compound and its degradation products, as well as to quantify its concentration in solution.

Quantitative NMR (qNMR) Protocol:

-

Sample Preparation: Accurately weigh a sample of the solution (from the solubility or stability experiment) into an NMR tube.

-

Internal Standard: Add a precise amount of a certified internal standard. The standard should have a simple spectrum with at least one peak that does not overlap with any signals from the analyte or solvent (e.g., maleic acid, dimethyl sulfone).

-

Solvent: Use a deuterated solvent (e.g., D₂O, Methanol-d₄, Chloroform-d) for the lock signal.

-

Acquisition: Acquire a ¹H NMR spectrum ensuring complete relaxation of all relevant signals (a long relaxation delay, e.g., 5 times the longest T₁ value, is critical).

-

Analysis: Integrate a well-resolved signal from 4-(Ethoxymethyl)piperidine and a signal from the internal standard. The concentration of the analyte can be calculated based on the known concentration of the internal standard and the ratio of the integrals.

-

Rationale: qNMR is a primary analytical method that does not require a reference standard of the analyte itself for calibration. It is particularly useful for identifying and quantifying unknown degradation products in stability studies.[16]

Safety, Handling, and Storage

Proper handling is essential to ensure personnel safety and maintain the integrity of the compound.

-

Handling: Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17][18] Avoid inhalation of vapors and contact with skin and eyes.[19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17] Keep away from heat, sparks, and open flames.[20] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended to minimize potential oxidative and thermal degradation.

Conclusion

4-(Ethoxymethyl)piperidine is a versatile chemical intermediate with a predictable solubility and stability profile based on its amphiphilic structure. It is expected to be highly soluble in polar organic solvents and moderately soluble in less polar media, with limited solubility in nonpolar aliphatic hydrocarbons. Its stability is primarily influenced by pH and temperature, with optimal stability expected under neutral, refrigerated, and light-protected conditions. The experimental protocols and analytical methodologies detailed in this guide provide a robust framework for researchers to quantitatively determine these properties, facilitating effective process development, formulation, and quality control in any scientific endeavor involving this compound.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Guin, P. S., et al. (2016). Quantitative 1H NMR Analysis of Chemical Stabilities in Anion-Exchange Membranes. Macromolecules, 49(15), 5486–5494. Retrieved from [Link]

-

Common Organic Solvents: Table of Properties. (n.d.). Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

- Safety Data Sheet - 4-(Ethoxymethyl)piperidine. (n.d.).

-

Mishra, J., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 131, 296-305. Retrieved from [Link]

-

NMR Analysis. (n.d.). Impact Analytical. Retrieved from [Link]

-

4-(Hydroxymethyl)piperidine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited. Retrieved from [Link]

-

4-(Methoxymethyl)piperidine. (n.d.). PubChem. Retrieved from [Link]

-

Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

-

How NMR Enhances Chemical Analysis Accuracy? (n.d.). Creative Biostructure. Retrieved from [Link]

-

Pospisilova, B., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(10), 1735-1746. Retrieved from [Link]

- CN104034814B - The HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.

- CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.

-

Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025, August 5). ResearchGate. Retrieved from [Link]

-

4-(ethoxymethyl)piperidine (C8H17NO). (n.d.). PubChemLite. Retrieved from [Link]

-

Mishra, J., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 131, 296-305. Retrieved from [Link]

-

piperidine, 110-89-4. (n.d.). The Good Scents Company. Retrieved from [Link]

-

4-(4-Methoxy-phenoxymethyl)-piperidine. (n.d.). PubChem. Retrieved from [Link]

-

Oszczapowicz, I., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Bioinorganic Chemistry and Applications, 2014, 853472. Retrieved from [Link]

-

(PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. (n.d.). ResearchGate. Retrieved from [Link]

-

Understanding Common Lab Solvents. (n.d.). CP Lab Safety. Retrieved from [Link]

-

Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Common Organic Solvents: Table of Properties. (n.d.). Retrieved from [Link]

-

Gadkariem, E. A., et al. (2004). Stability studies on diloxanide furoate: effect of pH, temperature, gastric and intestinal fluids. Il Farmaco, 59(4), 323-329. Retrieved from [Link]

Sources

- 1. PubChemLite - 4-(ethoxymethyl)piperidine (C8H17NO) [pubchemlite.lcsb.uni.lu]

- 2. 4-ETHOXY-PIPERIDINE >98% CAS#: 1122-86-7 [m.chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability studies on diloxanide furoate: effect of pH, temperature, gastric and intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 12. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. NMR Analysis - www.impactanalytical.com [impactanalytical.com]

- 15. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 16. Quantitative 1H NMR Analysis of Chemical Stabilities in Anion-Exchange Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

- 18. jubilantingrevia.com [jubilantingrevia.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

The Strategic Application of 4-(Ethoxymethyl)piperidine in Modern Medicinal Chemistry

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2][3] Its conformational flexibility and utility as a central scaffold for orienting key pharmacophoric groups make it an invaluable tool for drug designers.[1][4] This technical guide provides an in-depth analysis of a specific, functionalized variant: 4-(ethoxymethyl)piperidine. We will explore the nuanced physicochemical properties imparted by the 4-ethoxymethyl substituent, its role in modulating biological activity and pharmacokinetic profiles, and its potential applications across various therapeutic areas. This guide synthesizes field-proven insights with detailed experimental methodologies to serve as a practical resource for professionals engaged in the design and development of novel therapeutics.

PART 1: The Piperidine Scaffold and the Influence of 4-Position Substitution

The piperidine heterocycle is a recurring motif in pharmaceuticals targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1][5] Its three-dimensional structure allows for the precise spatial arrangement of substituents, enabling tailored interactions with complex biological targets that are often not achievable with flat aromatic rings.[4] The introduction of substituents to the piperidine ring is a key strategy for:

-

Modulating Physicochemical Properties: Fine-tuning lipophilicity, aqueous solubility, and polar surface area (PSA).[6][7]

-

Enhancing Biological Activity: Improving binding affinity and selectivity for the intended target.[6][7]

-

Improving Pharmacokinetic (ADME) Properties: Optimizing absorption, distribution, metabolism, and excretion, while potentially reducing off-target toxicity.[1][6][7]

The 4-position of the piperidine ring is particularly significant as a substitution vector. It allows for the introduction of functional groups that can probe deep into a target's binding pocket or extend into solvent-exposed regions to form additional interactions.

The Unique Contribution of the Ethoxymethyl Group

The 4-(ethoxymethyl) group is more than a simple linker; it is a carefully chosen functional moiety that offers a unique balance of properties. The ether linkage is a common feature in pharmaceuticals, valued for its relative metabolic stability compared to esters and its ability to act as a hydrogen bond acceptor.[8][9]

Key Physicochemical Contributions:

-

Hydrogen Bond Acceptor: The ether oxygen possesses nonbonding electron pairs and can form hydrogen bonds with hydrogen bond donors (HBDs) on a biological target, such as the N-H of a peptide backbone or the hydroxyl group of a serine residue.[8][9] This capability is crucial for anchoring a ligand within its binding site.

-

Modulated Lipophilicity: The ethoxymethyl group provides a moderate increase in lipophilicity from the ethyl and methylene groups, which can be crucial for crossing cell membranes. However, the polar ether oxygen prevents an excessive increase in logP, helping to maintain a balance with aqueous solubility.[1]

-

Conformational Flexibility: The C-O-C ether linkage has rotational freedom, allowing the substituent to adopt multiple conformations. This flexibility can be advantageous for optimizing interactions within a dynamic binding pocket.

PART 2: Therapeutic Potential and Structure-Activity Relationships (SAR)

While specific, publicly disclosed drug candidates prominently featuring the 4-(ethoxymethyl)piperidine core are not widespread, the principles governing its utility can be inferred from SAR studies of related 4-substituted piperidines.[10][11][12][13] The strategic replacement of a hydroxyl group (as in 4-hydroxymethylpiperidine) with an ethoxymethyl group can be a key step in lead optimization.

Hypothetical SAR Implications:

Consider a lead compound containing a 4-hydroxymethylpiperidine moiety where the hydroxyl group acts as a hydrogen bond donor or acceptor.

-